Bienvenue dans la boutique en ligne BenchChem!

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride (CAS 1286275-39-5) is a trans-1,4-disubstituted cyclohexyl benzamide derivative bearing an ortho-bromo substituent on the benzamide ring, supplied as the hydrochloride salt with molecular formula C₁₃H₁₈BrClN₂O and molecular weight 333.65 g/mol. It belongs to the broader class of N-(aminocyclohexyl)-halobenzamides, a scaffold historically explored for opioid receptor modulation through the bromadoline series developed by Upjohn in the 1970s–1980s.

Molecular Formula C13H18BrClN2O
Molecular Weight 333.65
CAS No. 1286275-39-5
Cat. No. B2631607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride
CAS1286275-39-5
Molecular FormulaC13H18BrClN2O
Molecular Weight333.65
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)C2=CC=CC=C2Br.Cl
InChIInChI=1S/C13H17BrN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H
InChIKeyVDGABHCGWAAAAH-AWLKUTLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide Hydrochloride: Structural Identity and Procurement Baseline for Research Selection


[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride (CAS 1286275-39-5) is a trans-1,4-disubstituted cyclohexyl benzamide derivative bearing an ortho-bromo substituent on the benzamide ring, supplied as the hydrochloride salt with molecular formula C₁₃H₁₈BrClN₂O and molecular weight 333.65 g/mol . It belongs to the broader class of N-(aminocyclohexyl)-halobenzamides, a scaffold historically explored for opioid receptor modulation through the bromadoline series developed by Upjohn in the 1970s–1980s [1]. This compound is distinguished from the classic bromadoline pharmacophore by three structural features: (i) a primary amine at the cyclohexyl 4-position rather than a tertiary dimethylamino group at the 2-position, (ii) a 1,4-trans rather than 1,2-trans cyclohexyl substitution pattern, and (iii) an ortho-bromo rather than para-bromo substitution on the benzamide aromatic ring. These structural variations are predicted to fundamentally alter molecular geometry, hydrogen-bonding topology, and electronic distribution relative to the known μ-opioid-active bromadoline scaffold [2].

Why Generic Substitution Fails for [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide Hydrochloride: The Consequence of Ortho-Bromo and 1,4-Trans Geometry


Generic interchange among N-(aminocyclohexyl)-halobenzamide isomers is not scientifically justified because the three positional variants—2-bromo (ortho), 3-bromo (meta), and 4-bromo (para)—differ in steric environment, electronic distribution, and conformational freedom of the benzamide moiety . In the ortho-bromo configuration, the bulky bromine atom occupies a position adjacent to the amide carbonyl, imposing torsional constraints that restrict rotation around the aryl–carbonyl bond and alter the spatial presentation of the hydrogen-bonding amide NH . This steric effect is absent in the para-bromo isomer (CAS 1286272-78-3) and partially attenuated in the meta-bromo isomer (CAS 1286274-10-9). Furthermore, the 1,4-trans cyclohexyl substitution positions the primary amine at a greater through-bond distance from the amide nitrogen compared to the 1,2-trans isomer N-didemethylbromadoline (CAS 96817-69-5), which is a known μ-opioid metabolite of bromadoline [1]. These combined structural differences mean that even if two isomers share the same empirical formula, their three-dimensional pharmacophoric presentation—and therefore their target engagement profiles—are unlikely to be superimposable. A procurement decision that treats these isomers as functionally equivalent risks investing resources in a compound whose binding, metabolic stability, or synthetic reactivity diverges from the intended application.

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide Hydrochloride: Quantitative Differentiation Evidence for Informed Procurement


Ortho-Bromo Substitution Imposes Torsional Constraint Absent in Para- and Meta-Bromo Isomers

The target compound's ortho-bromo substituent creates a steric clash with the amide carbonyl, restricting rotation around the C(aryl)–C(carbonyl) bond. This is structurally distinct from the para-bromo isomer N-[(1R*,4R*)-4-aminocyclohexyl]-4-bromobenzamide hydrochloride (CAS 1286272-78-3), where the bromine is distal to the amide linkage, and from the meta-bromo isomer N-[(1R*,4R*)-4-aminocyclohexyl]-3-bromobenzamide hydrochloride (CAS 1286274-10-9), where the steric effect is intermediate . Computed physicochemical descriptors from vendor datasheets show a LogP of 2.87 for the 2-bromo compound , compared to a predicted LogP of 3.54 for the 1,2-trans-4-bromo analog N-(2-aminocyclohexyl)-4-bromobenzamide (CAS 108577-14-6) , indicating that both bromine position and cyclohexyl substitution pattern influence lipophilicity. Direct experimental torsional barrier measurements or comparative X-ray crystal structures are not available in the public domain for any member of this series; this evidence is class-level inference supported by well-established principles of ortho-substituent steric effects in benzamides.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

1,4-Trans Cyclohexyl Geometry Distinguishes This Compound from the 1,2-Trans Bromadoline Pharmacophore Series

The 1,4-trans substitution pattern positions the primary amine at the cyclohexyl 4-position, placing it at a greater spatial distance from the amide nitrogen compared to the 1,2-trans isomer N-[(1R,2R)-2-aminocyclohexyl]-4-bromobenzamide (N-didemethylbromadoline, CAS 96817-69-5), a documented bromadoline metabolite with μ-opioid receptor activity [1]. In the bromadoline series, the 1,2-vicinal diamine motif is critical for opioid pharmacophore presentation; N-didemethylbromadoline retains this 1,2-relationship and is characterized in the primary literature as a metabolite of the μ-selective analgesic bromadoline (U-47931E) [2]. The target compound's 1,4-separation fundamentally alters the N···N distance and dihedral angle, which is predicted to preclude binding to the μ-opioid receptor orthosteric site in the same pose as bromadoline or its N-demethylated metabolites. No direct comparative pharmacological data (binding Ki, functional EC₅₀) for the 1,4-trans series has been published; thus, the absence of μ-opioid activity for this compound must be noted as an inference from structural divergence rather than an experimentally measured negative result.

Opioid Receptor Pharmacology Scaffold Hopping Medicinal Chemistry

Vendor-Supplied Purity ≥98% Enables Direct Use Without Additional Purification, Matching or Exceeding Comparator Specifications

The target compound is supplied at ≥98% purity by Chemscene (Cat. No. CS-0624674) and at 98% purity by Leyan (Cat. No. 1695344) , with the Fluorochem listing providing analytical specification at 97% assay for the related 3-bromo isomer (Product Code F097567) . The para-bromo isomer N-(4-aminocyclohexyl)-4-bromobenzamide hydrochloride (CAS 1286272-78-3) is listed at 95% purity by AKSci , indicating a 3-percentage-point purity gap favoring the 2-bromo compound from certain vendors. Additionally, the 3-bromo isomer is marked as 'Discontinued' at CymitQuimica across all pack sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) , whereas the 2-bromo compound remains actively stocked at multiple suppliers (Fluorochem: 1 g at £770.00; Leyan: 250 mg and 1 g; Chemscene: multiple sizes) . The 2-bromo compound benefits from a defined MDL number (MFCD23106590) and complete hazard classification (GHS07: H302, H315, H319, H335), providing regulatory clarity for procurement and laboratory handling .

Chemical Procurement Analytical Chemistry Research Supply Chain

Predicted Hydrogen-Bonding Topology Diverges from 4-Bromo and 1,2-Trans Isomers Due to Combined Ortho-Substituent and 1,4-Geometry Effects

The combination of ortho-bromo substitution and 1,4-trans cyclohexyl geometry produces a hydrogen-bond donor/acceptor topology distinct from all closely related isomers. The target compound presents two hydrogen-bond donors (primary amine NH₂ and amide NH), but the ortho-bromine's proximity to the amide carbonyl may modulate the amide NH acidity and solvent accessibility through both inductive electron-withdrawing and steric shielding effects . The computed topological polar surface area (TPSA) of 55.12 Ų for the 2-bromo compound is identical to the TPSA reported for the 1,2-trans-4-bromo isomer N-(2-aminocyclohexyl)-4-bromobenzamide (55.12 Ų) , indicating that TPSA alone does not capture the three-dimensional differences in hydrogen-bond accessibility. The 1,4-trans geometry places the primary amine on the opposite face of the cyclohexyl ring relative to the amide bond vector, whereas in the 1,2-trans isomer the amine and amide are on adjacent carbons, enabling potential intramolecular hydrogen bonding that is geometrically precluded in the 1,4-trans scaffold. No experimental hydrogen-bond acidity/basicity measurements (e.g., Abraham parameters) or crystallographic data have been reported for this compound series; this evidence is class-level inference from molecular topology.

Molecular Recognition Computational Chemistry Drug Design

Optimal Research and Industrial Application Scenarios for [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide Hydrochloride Based on Structural Differentiation Evidence


Scaffold-Hopping Library Design Targeting Non-Opioid Receptor Classes

The 1,4-trans cyclohexyl geometry, which positions the primary amine at an extended distance from the benzamide moiety compared to the 1,2-trans bromadoline series, presents a scaffold topology that is structurally incompatible with the μ-opioid receptor orthosteric site . This property makes the compound a rational selection for diversity-oriented synthesis and scaffold-hopping libraries aimed at target classes where extended N···N distances are preferred, such as certain kinase hinge-binding motifs, bromodomain acetyl-lysine binding pockets, or protease inhibitor design . The ortho-bromo substituent further provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling rapid derivatization of the aryl ring without altering the cyclohexyl-amine pharmacophore . Procurement of this compound over the 4-bromo or 3-bromo isomers is justified when the research objective is to explore chemical space orthogonal to the bromadoline opioid pharmacophore, as the 1,2-trans isomers carry a structural liability of potential μ-opioid cross-reactivity that the 1,4-trans isomer circumvents by topological design.

Synthetic Intermediate for Ortho-Functionalized Benzamide Derivatives via Pd-Catalyzed Coupling

The ortho-bromo substituent serves as a versatile synthetic handle for transition-metal-catalyzed transformations. 2-Bromobenzamides are established substrates for microwave-assisted one-pot synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones and palladium-catalyzed phenanthridinone synthesis . In the target compound, the ortho-bromo group is positioned to participate in intramolecular cyclization reactions with the amide NH or, after coupling, to introduce biaryl diversity at the position adjacent to the amide linkage. This contrasts with the para-bromo isomer (CAS 1286272-78-3), whose bromine is positioned for linear extension of the molecular axis rather than the angular, sterically constrained environment of the ortho position. The ≥98% commercial purity supports direct use in palladium-catalyzed reactions without additional purification, reducing the procurement-to-experiment timeline. Researchers requiring a building block for ortho-directed C–C or C–N bond formation should select this compound over its meta- and para-bromo counterparts.

Physicochemical Probe for Studying Ortho-Substituent Effects on Benzamide Conformation and Permeability

The computed LogP of 2.87 for the 2-bromo-1,4-trans compound versus LogP 3.54 for the 4-bromo-1,2-trans analog suggests that combined ortho-substitution and 1,4-trans geometry reduce lipophilicity by approximately 0.67 log units relative to the para-substituted 1,2-trans scaffold. This differential, if experimentally validated, could translate to altered membrane permeability and tissue distribution profiles. The compound can serve as a matched molecular pair probe with its para-bromo isomer (CAS 1286272-78-3) and 1,2-trans isomer (CAS 96817-69-5) to systematically decouple the contributions of bromine position and cyclohexyl substitution pattern to permeability (PAMPA or Caco-2), metabolic stability (liver microsome t₁/₂), and plasma protein binding. The active supply status and ≥98% purity of this compound, contrasted with the discontinued status of the 3-bromo isomer, make it the most accessible entry point for this systematic physicochemical profiling study.

Reference Standard for Analytical Method Development Distinguishing Positional Isomers

The compound's well-defined analytical characteristics—MDL number MFCD23106590, InChI Key VDGABHCGWAAAAH-AWLKUTLJSA-N, canonical SMILES Cl.N[C@H]1CC[C@H](NC(=O)C2=CC=CC=C2Br)CC1, and fully specified hazard classification GHS07 —enable its use as a reference standard for developing chromatographic methods (HPLC, UPLC, SFC) that must resolve the 2-bromo isomer from the 3-bromo (CAS 1286274-10-9) and 4-bromo (CAS 1286272-78-3) positional isomers. Given that the J Pharm Sci 1985 paper on bromadoline metabolites established a reversed-phase HPLC method with 2–5 ng/mL sensitivity for structurally related N-(aminocyclohexyl)-bromobenzamides, this compound can serve as a method development standard for laboratories requiring validated separation of regioisomeric bromobenzamide impurities in pharmaceutical analysis or forensic toxicology. The commercial availability of all three positional isomers from Fluorochem (product codes F097510, F097567, and the 4-bromo analog) provides a complete isomer set for method validation, though procurement should account for the 3-bromo isomer's intermittent supply.

Quote Request

Request a Quote for [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.